molecular formula C10H6BrF2N B2779558 6-Bromo-4-(difluoromethyl)isoquinoline CAS No. 2248373-76-2

6-Bromo-4-(difluoromethyl)isoquinoline

Cat. No.: B2779558
CAS No.: 2248373-76-2
M. Wt: 258.066
InChI Key: JXYRHLVVHDRLBJ-UHFFFAOYSA-N
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Description

6-Bromo-4-(difluoromethyl)isoquinoline is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. The isoquinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The bromo substituent at the 6-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of chemical space . The difluoromethyl group at the 4-position is a valuable bioisostere that can influence the compound's potency, metabolic stability, and membrane permeability . Researchers can utilize this reagent as a core building block for developing novel kinase inhibitors or other biologically active small molecules. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-4-(difluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-7-2-1-6-4-14-5-9(10(12)13)8(6)3-7/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYRHLVVHDRLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-4-(difluoromethyl)isoquinoline can be achieved through various synthetic routes. . This reaction is effective for the synthesis of functionalized fluoroisoquinolines. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromo-4-(difluoromethyl)isoquinoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

6-Bromo-4-(difluoromethyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-bromo-4-(difluoromethyl)isoquinoline with related compounds:

Compound Name Substituents (Position) Molecular Weight Key Properties
This compound Br (6), -CF₂H (4) ~243.01* High electrophilic reactivity (Br); enhanced lipophilicity (-CF₂H)
4-Bromo-6-methylisoquinoline Br (4), -CH₃ (6) 226.08 Methyl enhances lipophilicity; Br enables substitution at para positions
6-Bromo-4-chloroquinoline Br (6), -Cl (4) 242.5 Chlorine’s electronegativity may reduce metabolic stability vs. -CF₂H
5-Bromoisoquinoline Br (5) 208.03 Bromine at 5-position limits cross-coupling selectivity
6-Bromo-2-isopropoxy-4-methylquinoline Br (6), -OCH(CH₃)₂ (2), -CH₃ (4) 280.16 Bulky isopropoxy group may hinder target binding

*Calculated based on formula C₁₀H₇BrF₂N.

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pocket of topoisomerase II). Validate with co-crystal structures (PDB: 1ZXM).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of halogen bonds (Br–π) and fluorine-mediated hydrophobic contacts.
  • QSAR models : Corrogate electronic parameters (Hammett σ) with IC₅₀ data from NCI-60 cell line screens .

What analytical techniques are critical for characterizing this compound and its synthetic intermediates?

Basic Research Question

  • NMR (¹H/¹³C/¹⁹F) : Assign signals for Br (δ 7.2–7.5 ppm) and CF₂H (δ 4.6–5.1 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 259.98 for C₁₀H₇BrF₂N).
  • XRD : Resolve crystal packing and halogen bonding patterns (e.g., Br···N distances ~3.2 Å) .

How can metabolic engineering be applied to biosynthesize this compound in plant or microbial systems?

Advanced Research Question

  • Heterologous pathways : Express isoquinoline synthase (e.g., from Eschscholzia californica) in E. coli with fluorination modules (e.g., FDH fluorinase).
  • Precursor feeding : Supply tyrosine and brominated tryptophan analogs to engineered S. cerevisiae.
  • Yield optimization : Use CRISPRi to downregulate competing pathways (e.g., shikimate) .

What experimental controls are essential when evaluating the anticancer activity of this compound in vitro?

Basic Research Question

  • Negative controls : Include non-fluorinated analogs (e.g., 4-methylisoquinoline) and vehicle (DMSO ≤0.1%).
  • Positive controls : Use cisplatin (DNA crosslinker) or doxorubicin (topoisomerase inhibitor).
  • Cytotoxicity assays : Perform MTT/WST-1 alongside apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

How do steric effects of the difluoromethyl group impact regioselectivity in cross-coupling reactions of this compound?

Advanced Research Question
The CF₂H group’s steric bulk (~1.8 Å) directs coupling to the less hindered C-6 bromine. Compare Suzuki-Miyaura reactions using Pd(PPh₃)₄:

  • C-6 Br : Yields biaryl products (≥85% with ArBpin).
  • C-1 Cl : No reaction due to steric shielding. Confirm via NOESY (CF₂H proximity to Cl) .

What strategies mitigate decomposition of this compound under acidic or basic conditions?

Basic Research Question

  • Acidic conditions : Add stabilizing agents (e.g., BHT) to prevent protonation at N-1.
  • Basic conditions : Use aprotic solvents (DMF, THF) and avoid strong bases (NaOH).
  • Storage : Store at 0–6°C under argon to inhibit hydrolysis of CF₂H to COOH .

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